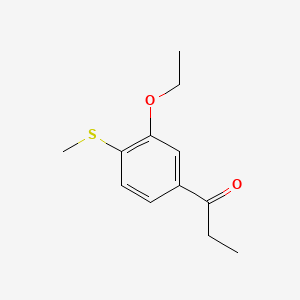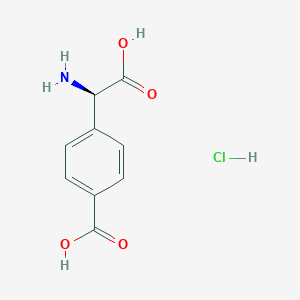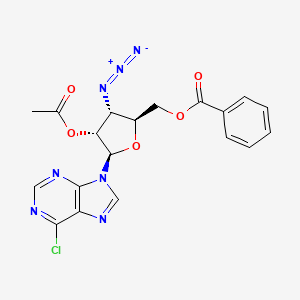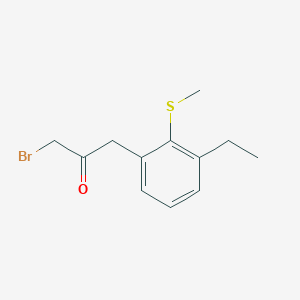
7-chloro-8-fluoroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-8-fluoro-1,2-dihydroquinolin-2-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms at the 7th and 8th positions, respectively, on the quinoline ring. The molecular formula of 7-chloro-8-fluoro-1,2-dihydroquinolin-2-one is C9H5ClFNO, and it has a molecular weight of 197.59 g/mol . The quinoline ring system is known for its wide range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-8-fluoro-1,2-dihydroquinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the nucleophilic substitution of halogen atoms on quinoline derivatives can lead to the formation of fluorinated quinolines . Another approach involves the use of cyclization reactions, such as the Gould-Jacobs reaction, to form the quinoline ring system .
Industrial Production Methods
Industrial production of 7-chloro-8-fluoro-1,2-dihydroquinolin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, cyclization, and purification through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-8-fluoro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinoline-2,4-dione, dihydroquinoline, and substituted quinolines .
Applications De Recherche Scientifique
7-chloro-8-fluoro-1,2-dihydroquinolin-2-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7-chloro-8-fluoro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, fluoroquinolones, a class of compounds to which this compound belongs, are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription . This mechanism is responsible for their antibacterial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-fluoro-4-chloroquinoline: A compound with similar halogen substitution patterns.
Fluoroquinolones: A class of compounds with a fluorine atom on the quinoline ring, known for their broad-spectrum antibacterial activity.
Quinoline-2,4-dione: A derivative formed through oxidation reactions.
Uniqueness
7-chloro-8-fluoro-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential biological activity compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C9H5ClFNO |
|---|---|
Poids moléculaire |
197.59 g/mol |
Nom IUPAC |
7-chloro-8-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5ClFNO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1-4H,(H,12,13) |
Clé InChI |
OVKIAHGTZOXXQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C=CC(=O)N2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Rel-(2S,3aS,6aS)-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B14035928.png)


![(R)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14035938.png)


![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine HCl](/img/structure/B14035968.png)





